molecular formula C10H18O2Si B14516565 Triethyl[(furan-2-yl)oxy]silane CAS No. 62596-54-7

Triethyl[(furan-2-yl)oxy]silane

Cat. No.: B14516565
CAS No.: 62596-54-7
M. Wt: 198.33 g/mol
InChI Key: YGVPAHRKSAVCPT-UHFFFAOYSA-N
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Description

Triethyl[(furan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a furan ring attached to a silicon atom through an oxygen bridge. This compound is notable for its unique structural features, which combine the reactivity of the furan ring with the versatility of the silicon atom. It is used in various chemical reactions and has applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl[(furan-2-yl)oxy]silane typically involves the reaction of furan-2-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the desired product under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The silicon-hydrogen bond in the compound can participate in reduction reactions, transferring hydrogen to other molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be employed under mild conditions.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced silicon-containing compounds.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Triethyl[(furan-2-yl)oxy]silane has a wide range of applications in scientific research:

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Triethyl[(furan-2-yl)oxy]silane involves the reactivity of the silicon-hydrogen bond and the furan ring. The silicon atom can accommodate partial positive charges, allowing the hydrogen atom to act as a nucleophile, donating electron pairs to electrophiles to form chemical bonds. This reactivity is harnessed in various chemical transformations, including reductions and hydrosilylations.

Comparison with Similar Compounds

    Triethylsilane: A simpler organosilicon compound with similar reducing properties.

    Trimethyl[(furan-2-yl)oxy]silane: A related compound with a different alkyl group attached to the silicon atom.

    Triphenyl[(furan-2-yl)oxy]silane: Another similar compound with phenyl groups instead of ethyl groups.

Uniqueness: Triethyl[(furan-2-yl)oxy]silane is unique due to the combination of the furan ring and the triethylsilyl group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where both the furan and silicon functionalities are required.

Properties

CAS No.

62596-54-7

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

triethyl(furan-2-yloxy)silane

InChI

InChI=1S/C10H18O2Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-10/h7-9H,4-6H2,1-3H3

InChI Key

YGVPAHRKSAVCPT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=CC=CO1

Origin of Product

United States

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